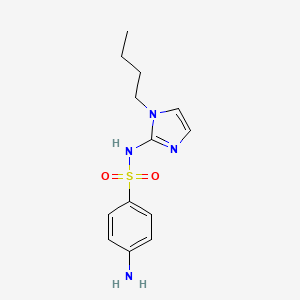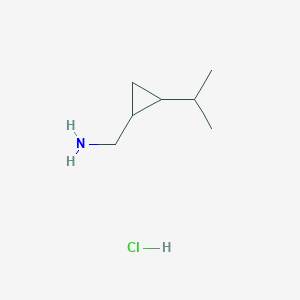
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butylamino group, a cyanopyrimidine ring, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide typically involves the reaction of 2-amino-5-cyanopyrimidine with butylamine, followed by the acylation of the resulting intermediate with benzoyl chloride. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the final product. Common solvents used in this synthesis include dichloromethane and ethanol, and the reactions are often catalyzed by bases such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compound. The reaction conditions are optimized to minimize waste and energy consumption, making the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamino or cyanopyrimidine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzoic acid.
Reduction: Formation of N-(2-(Butylamino)-5-aminopyrimidin-4-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparación Con Compuestos Similares
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(2-(Butylamino)-5-aminopyrimidin-4-yl)benzamide: Similar structure but with an amino group instead of a cyano group.
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzylamine: Similar structure but with a benzylamine group instead of a benzamide.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
918662-96-1 |
|---|---|
Fórmula molecular |
C16H17N5O |
Peso molecular |
295.34 g/mol |
Nombre IUPAC |
N-[2-(butylamino)-5-cyanopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H17N5O/c1-2-3-9-18-16-19-11-13(10-17)14(21-16)20-15(22)12-7-5-4-6-8-12/h4-8,11H,2-3,9H2,1H3,(H2,18,19,20,21,22) |
Clave InChI |
DGSYESOJKSVYRY-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=NC=C(C(=N1)NC(=O)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



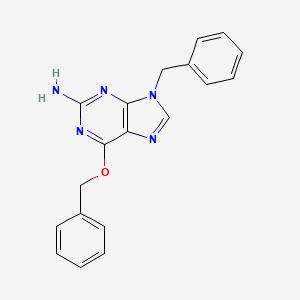



![[4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12931776.png)

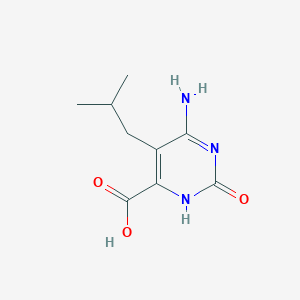
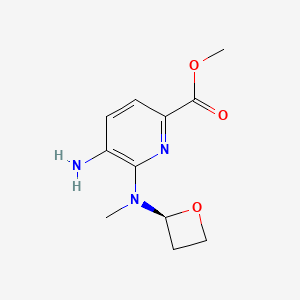

![N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B12931798.png)
